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Compound of Interest

Compound Name: (R)-2-Aminoheptanoic acid

Cat. No.: B554690

This technical guide provides a comprehensive overview of the key spectroscopic data for
(R)-2-Aminoheptanoic acid, a non-proteinogenic alpha-amino acid. The information
presented is intended for researchers, scientists, and professionals in the field of drug
development and chemical analysis. This document outlines the expected Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed
experimental protocols for their acquisition.

Disclaimer: Complete, publicly-archived experimental spectra for (R)-2-Aminoheptanoic acid
are not readily available. The data presented in the following tables are predicted values based
on established principles of spectroscopy and data from structurally similar compounds. These
values are intended to serve as a reference for identification and characterization.

Spectroscopic Data Summary

The following tables summarize the predicted quantitative spectroscopic data for (R)-2-
Aminoheptanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H NMR Data for (R)-2-Aminoheptanoic Acid

Solvent: D20, Reference: TSP at 0.00 ppm
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~3.75 Triplet (t) 1H a-CH
~1.85 Multiplet (m) 2H B-CH2
~1.30 Multiplet (m) 6H Y, 0, e-CHz2
~0.88 Triplet (t) 3H {-CHs

Table 2: Predicted 13C NMR Data for (R)-2-Aminoheptanoic Acid

Solvent: D20, Reference: TSP

Chemical Shift (6, ppm) Carbon Assignment
~178 C=0 (Carboxylate)
~56 a-C

~33 B-C

~31 0-C

~25 y-C

~22 e-C

~14 ZC

Note: 13C chemical shift data for DL-2-aminoheptanoic acid has been previously reported,
supporting the basis for these predicted values.[1]

Infrared (IR) Spectroscopy

Table 3: Expected FT-IR Absorption Bands for (R)-2-Aminoheptanoic Acid

Sample State: Solid (zwitterionic form)
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Wavenumber . . . .
( 1 Intensity Vibration Type Functional Group
cm-
3200-2800 Strong, Broad N-H Stretch Ammonium (-NHs*)
] Carboxylic Acid (H-
3000-2500 Broad, Variable O-H Stretch )
bonding)
, Alkyl Chain (-CHs, -
2955, 2925, 2855 Medium-Strong C-H Stretch
CH2)
N-H Bend ]
~1630 Strong ] Ammonium (-NHs*)
(asymmetric)
C=0 Stretch
~1580 Strong ) Carboxylate (-COO")
(asymmetric)
) C=0 Stretch
~1410 Medium ] Carboxylate (-COO")
(symmetric)

Note: In the solid state, amino acids exist as zwitterions. The IR spectrum reflects the vibrations
of the ammonium (-NHs*) and carboxylate (-COO~) groups rather than the free amine (-NH-2)
and carboxylic acid (-COOH) groups.[2][3][4][5]

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for (R)-2-Aminoheptanoic Acid

lonization Mode: Electrospray lonization (ESI), Positive Mode

m/z Value lon Assignment Notes

146.12 [M+H]*+ Protonated molecular ion.

Major fragment resulting from
[M+H - H20 - COJ* or [M+H - o
100.12 the characteristic loss of the
COOH]*
carboxyl group.

Note: The exact mass of 2-Aminoheptanoic acid is 145.11 g/mol .[6] The fragmentation of
protonated amino acids typically involves the neutral loss of water and carbon monoxide, or the
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entire formic acid moiety.[7][8]

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These
protocols are generalized for the analysis of solid amino acid samples.

NMR Spectroscopy Protocol

o Sample Preparation: Dissolve approximately 5-10 mg of (R)-2-Aminoheptanoic acid in 0.5-
0.7 mL of deuterium oxide (D20). Add a small amount of a reference standard, such as 3-
(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt (TSP), for chemical shift calibration (& =
0.00 ppm). Transfer the solution to a 5 mm NMR tube.

e Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher). Tune and
shim the instrument to the D20 sample to achieve optimal magnetic field homogeneity.

e 'H NMR Acquisition:
o Acquire a standard one-dimensional proton spectrum.
o Set a spectral width of approximately 12 ppm.

o Use a pulse angle of 30-45 degrees and a relaxation delay of at least 5 seconds to ensure
accurate integration.

o Apply a solvent suppression technique to attenuate the residual HDO signal.

o Collect a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
e 13C NMR Acquisition:

o Acquire a proton-decoupled 13C spectrum.

o Set a spectral width of approximately 200-220 ppm.

o Use a sufficient number of scans (e.g., 1024 or more) due to the low natural abundance of
13C'
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» Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier
transform, phase correction, and baseline correction. Calibrate the spectra using the
reference standard. Integrate the *H NMR signals and identify the chemical shifts and
multiplicities of all peaks.

FT-IR Spectroscopy Protocol

o Sample Preparation (KBr Pellet Method):

o Grind a small amount (~1-2 mg) of (R)-2-Aminoheptanoic acid with approximately 100-
200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a
fine, homogeneous powder is obtained.

o Transfer the powder to a pellet press and apply pressure to form a thin, transparent KBr
pellet.

e Instrument Setup: Place the KBr pellet in the sample holder of an FT-IR spectrometer.
o Data Acquisition:

o Collect a background spectrum of the empty sample compartment.

o Collect the sample spectrum over a range of 4000-400 cm~1.

o Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

o Data Processing: The instrument software will automatically ratio the sample spectrum
against the background spectrum to produce the final transmittance or absorbance
spectrum. ldentify the wavenumbers of the major absorption bands.

Mass Spectrometry Protocol

o Sample Preparation: Prepare a dilute solution of (R)-2-Aminoheptanoic acid (~10-100 pM)
in a suitable solvent system, such as 50:50 water/acetonitrile with 0.1% formic acid to
promote protonation.

e Instrument Setup:
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o Utilize a mass spectrometer equipped with an Electrospray lonization (ESI) source, such
as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument.

o Calibrate the mass analyzer using a standard calibration solution.

o Set the ESI source to positive ion mode.

o MS1 Data Acquisition:
o Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 pL/min).

o Acquire a full scan mass spectrum (MS1) over a relevant m/z range (e.g., m/z 50-300) to
identify the protonated molecular ion [M+H]*.

 MS/MS (Fragmentation) Data Acquisition:
o Perform a product ion scan by selecting the [M+H]* ion (m/z 146.12) as the precursor ion.

o Fragment the precursor ion in the collision cell using an inert gas (e.g., argon or nitrogen)
at varying collision energies to generate a fragmentation spectrum (MS/MS).

o Data Analysis: Analyze the MS1 spectrum to confirm the mass of the molecular ion. Analyze
the MS/MS spectrum to identify the m/z values of the major fragment ions and propose
fragmentation pathways.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of (R)-2-
Aminoheptanoic acid.
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Caption: General workflow for spectroscopic analysis of (R)-2-Aminoheptanoic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b554690?utm_src=pdf-body-img
https://www.benchchem.com/product/b554690?utm_src=pdf-body
https://www.benchchem.com/product/b554690?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b554690?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e 1. cdnsciencepub.com [cdnsciencepub.com]

e 2.researchgate.net [researchgate.net]

e 3. chem.uwec.edu [chem.uwec.edu]

e 4. undergradsciencejournals.okstate.edu [undergradsciencejournals.okstate.edu]

e 5. Amino acid side chain contribution to protein FTIR spectra: impact on secondary structure
evaluation - PMC [pmc.ncbi.nlm.nih.gov]

e 6. 2-Aminoheptanoic acid | C7TH15NO2 | CID 227939 - PubChem
[pubchem.ncbi.nlm.nih.gov]

e 7. Fragmentation patterns of protonated amino acids formed by atmospheric pressure
chemical ionization - PubMed [pubmed.ncbi.nim.nih.gov]

o 8. researchgate.net [researchgate.net]

« To cite this document: BenchChem. [Spectroscopic Characterization of (R)-2-
Aminoheptanoic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b554690#spectroscopic-data-for-r-2-aminoheptanoic-
acid-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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